4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione
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Overview
Description
4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and biological activity, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-(trifluoromethyl)benzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by cyclization to form the pyranochromene structure. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity .
Chemical Reactions Analysis
4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives, which may have different biological activities.
Scientific Research Applications
4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors involved in disease pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione include other chromene derivatives with different substituents. For example:
4-(trifluoromethyl)phenol: This compound has a similar trifluoromethyl group but lacks the chromene structure.
2-(trifluoromethyl)phenylboronic acid: Another compound with a trifluoromethyl group, used in different chemical reactions. The uniqueness of this compound lies in its combined chromene and trifluoromethyl functionalities, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H11F3O4 |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C19H11F3O4/c20-19(21,22)13-7-3-1-5-10(13)12-9-15(23)26-17-11-6-2-4-8-14(11)25-18(24)16(12)17/h1-8,12H,9H2 |
InChI Key |
QVRXTCYPXTWOSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3OC2=O)OC1=O)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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